Dimethyl 4-(5-ethylthiophen-2-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, ethyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of dihydropyridines are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, dihydropyridines typically act by modulating calcium channels, thereby affecting cellular calcium levels and influencing various physiological processes. The compound’s unique structure allows it to interact with specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituent groups, which impart different chemical and biological properties.
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
dimethyl 4-(5-ethylthiophen-2-yl)-1-[(4-methylphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-17-10-11-20(29-17)21-18(22(25)27-3)13-24(14-19(21)23(26)28-4)12-16-8-6-15(2)7-9-16/h6-11,13-14,21H,5,12H2,1-4H3 |
InChI Key |
VRJYPOJOZBUFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.